molecular formula C11H10BrNO2 B7457545 3-bromo-4-methoxy-N-prop-2-ynylbenzamide

3-bromo-4-methoxy-N-prop-2-ynylbenzamide

Cat. No.: B7457545
M. Wt: 268.11 g/mol
InChI Key: XTIPWAQEWGALCX-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-N-prop-2-ynylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position, a methoxy group at the 4-position of the benzene ring, and a prop-2-ynyl (propargyl) group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₀BrNO₂, with a calculated molar mass of 268.11 g/mol. The propargyl group introduces alkyne functionality, enabling click chemistry applications, while the bromine and methoxy substituents modulate electronic and steric properties, influencing reactivity and binding interactions .

Properties

IUPAC Name

3-bromo-4-methoxy-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-6-13-11(14)8-4-5-10(15-2)9(12)7-8/h1,4-5,7H,6H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIPWAQEWGALCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-bromo-4-methoxy-N-prop-2-ynylbenzamide with structurally related benzamide derivatives, highlighting differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C) pKa Applications/Notes
This compound C₁₁H₁₀BrNO₂ 268.11* Br, OCH₃, propargyl - - - Click chemistry, drug intermediates
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide C₂₁H₁₃BrCl₂N₂O₃ 492.15 Br, OCH₃, benzoxazolyl, Cl - - - Antifungal/antimicrobial agents
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide C₂₀H₁₇BrN₂O₂ 397.27 Br, OCH₃, phenylamino 1.447 485.1 12.48 Kinase inhibition studies
3-Bromo-N-butyl-4-fluorobenzamide C₁₁H₁₃BrFNO 274.13 Br, F, butyl - - - Fluorinated drug scaffolds
4-Bromo-N-isopropyl-3-methoxybenzamide C₁₁H₁₄BrNO₂ 280.14 Br, OCH₃, isopropyl - - - Safety studies (GHS-compliant)

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity The propargyl group in this compound enables alkyne-azide cycloaddition (click chemistry), a feature absent in analogs like 4-bromo-N-isopropyl-3-methoxybenzamide . Halogenated derivatives (e.g., 3-bromo-N-butyl-4-fluorobenzamide ) exhibit enhanced electronegativity, improving binding to hydrophobic pockets in enzymes. Fluorine’s electron-withdrawing effect also increases metabolic stability compared to methoxy groups.

Physicochemical Properties Density and Solubility: The phenylamino-substituted analog has a higher density (1.447 g/cm³) due to its planar aromatic structure, whereas alkyl-substituted derivatives (e.g., butyl ) likely exhibit lower density and improved lipid solubility. Boiling Point: The phenylamino derivative’s high boiling point (485.1°C) reflects strong intermolecular hydrogen bonding, absent in propargyl or isopropyl analogs.

Synthetic Approaches

  • Brominated benzamides are commonly synthesized via amide coupling using bromobenzoyl chlorides and amines (e.g., ’s method with bromoisobutyryl bromide and triethylamine ).
  • The propargyl group may be introduced via nucleophilic substitution or Cu-catalyzed reactions, as seen in related alkyne-functionalized compounds .

Safety and Handling

  • 4-Bromo-N-isopropyl-3-methoxybenzamide’s safety data sheet (SDS) emphasizes inhalation precautions, suggesting similar handling requirements for brominated benzamides.

Preparation Methods

Direct Bromination of 4-Methoxybenzaldehyde

A solvent-free bromination protocol using 1,3-di-n-butylimidazolium tribromide efficiently introduces bromine at the 3-position of 4-methoxybenzaldehyde, yielding 3-bromo-4-methoxybenzaldehyde. Subsequent oxidation of the aldehyde to the carboxylic acid is achieved via potassium permanganate (KMnO₄) in acidic or neutral conditions:

3-Bromo-4-methoxybenzaldehydeKMnO4,H2OΔ3-Bromo-4-methoxybenzoic acid\text{3-Bromo-4-methoxybenzaldehyde} \xrightarrow[\text{KMnO}4, \text{H}2\text{O}]{\Delta} \text{3-Bromo-4-methoxybenzoic acid}

This method achieves >85% yield for the bromination step, with oxidation yields exceeding 90% under optimized conditions.

Chlorination-Bromination Sequential Functionalization

Adapting methodologies from benzamide syntheses, methyl-2-ethoxy-4-acetylaminobenzoate undergoes chlorination at the 5-position using chlorine gas in acetic acid. While this introduces chlorine rather than bromine, analogous bromination conditions (e.g., Br₂ in HBr/AcOH) may substitute chlorine with bromine at elevated temperatures. Subsequent deprotection of the acetyl group via hydrolysis yields 3-bromo-4-methoxybenzoic acid.

Amide Bond Formation: Coupling 3-Bromo-4-Methoxybenzoic Acid with Prop-2-Ynylamine

Acid Chloride-Mediated Amidation

Conversion of 3-bromo-4-methoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] provides a reactive intermediate. Treatment with prop-2-ynylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (Et₃N) as a base, facilitates amide bond formation:

3-Bromo-4-methoxybenzoyl chloride+Prop-2-ynylamineEt3NDCMThis compound\text{3-Bromo-4-methoxybenzoyl chloride} + \text{Prop-2-ynylamine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{this compound}

This method, adapted from analogous benzamide syntheses, achieves yields of 70–80% after purification via silica gel chromatography.

Ester Aminolysis Using Aluminum Isopropylate Catalysis

Methyl 3-bromo-4-methoxybenzoate, derived from esterification of the carboxylic acid, undergoes aminolysis with prop-2-ynylamine in xylene under reflux. Aluminum isopropylate catalyzes the transesterification, as demonstrated in patent US3357978A:

Methyl 3-bromo-4-methoxybenzoate+Prop-2-ynylamineAl(OiPr)3Xylene, ΔThis compound\text{Methyl 3-bromo-4-methoxybenzoate} + \text{Prop-2-ynylamine} \xrightarrow[\text{Al(OiPr)}_3]{\text{Xylene, Δ}} \text{this compound}

This method offers superior yields (85–90%) but requires stringent moisture exclusion and prolonged reaction times (8–12 hours).

One-Pot Tandem Bromination-Amidation Strategy

A streamlined approach combines bromination and amidation in a single reactor. Starting with 4-methoxy-N-prop-2-ynylbenzamide, electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 0–5°C selectively introduces bromine at the 3-position. The reaction’s regioselectivity is governed by the methoxy group’s para-directing influence and the amide’s meta-directing electronic effects:

4-Methoxy-N-prop-2-ynylbenzamideNBS, AcOH05CThis compound\text{4-Methoxy-N-prop-2-ynylbenzamide} \xrightarrow[\text{NBS, AcOH}]{0–5^\circ \text{C}} \text{this compound}

Yields for this method range from 65–75%, with minor di-brominated byproducts requiring chromatographic removal.

Critical Analysis of Synthetic Routes

Method Key Advantages Limitations Yield
Acid Chloride AmidationHigh purity, short reaction timeSOCl₂ handling hazards70–80%
Ester AminolysisHigh yield, scalableMoisture-sensitive catalyst85–90%
One-Pot BrominationReduced purification stepsByproduct formation65–75%
  • Purity and Characterization : Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, with distinct shifts for the methoxy (–OCH₃, δ 3.8–3.9 ppm), bromine-adjacent aromatic protons (δ 7.2–7.4 ppm), and prop-2-ynyl protons (δ 2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (Calcd. for C₁₁H₁₀BrNO₂: 283.99; Found: 283.98).

  • Solvent and Catalyst Selection : Non-polar solvents (xylene, toluene) favor aminolysis, while polar aprotic solvents (DMF, DMSO) risk undesired side reactions with prop-2-ynylamine’s terminal alkyne.

Industrial-Scale Considerations

The ester aminolysis route is most amenable to large-scale production due to its high yield and catalyst recyclability. However, bromine handling requires specialized infrastructure to mitigate corrosion and toxicity risks. Continuous flow systems may enhance the one-pot method’s efficiency by minimizing byproducts through precise temperature control .

Q & A

Q. What role do halogen bonds (C-Br⋯O) play in stabilizing the crystal lattice?

  • Methodological Answer : Analyze Hirshfeld surfaces using CrystalExplorer to quantify Br⋯O contacts. Compare with related brominated benzamides (e.g., 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde) to identify trends .

Experimental Design

Q. How to design a stability study for this compound under accelerated degradation conditions?

  • Methodological Answer : Use ICH Q1A guidelines: expose samples to 40°C/75% RH and monitor degradation via UPLC-PDA. Focus on hydrolysis of the amide bond and demethylation of the methoxy group .

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